3-Methyl-5-nitro-1H-indole
CAS No.: 61861-88-9
Cat. No.: VC5385258
Molecular Formula: C9H8N2O2
Molecular Weight: 176.175
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61861-88-9 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.175 |
| IUPAC Name | 3-methyl-5-nitro-1H-indole |
| Standard InChI | InChI=1S/C9H8N2O2/c1-6-5-10-9-3-2-7(11(12)13)4-8(6)9/h2-5,10H,1H3 |
| Standard InChI Key | LPFQDJBJGFUMRG-UHFFFAOYSA-N |
| SMILES | CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Introduction
Key Findings
3-Methyl-5-nitro-1H-indole (CAS 61861-88-9) is a nitro-substituted indole derivative with a molecular formula of . Its structural uniqueness and functional groups enable diverse applications in medicinal chemistry, including antimicrobial and anticancer research. This review synthesizes data from synthetic methodologies, physicochemical profiling, and biological evaluations to provide a holistic perspective on the compound’s significance.
Structural and Molecular Characteristics
Core Structure and Functional Groups
3-Methyl-5-nitro-1H-indole features an indole backbone substituted with a methyl group at position 3 and a nitro group at position 5 (Figure 1). The indole moiety consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key descriptors include:
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 176.18 g/mol | |
| SMILES | CC1=CNC2=C1C=C(C=C2)N+[O-] | |
| InChIKey | LPFQDJBJGFUMRG-UHFFFAOYSA-N |
The nitro group at position 5 enhances electrophilicity, facilitating interactions with biological targets, while the methyl group at position 3 influences steric and electronic properties .
Spectroscopic Identification
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NMR: -NMR spectra reveal characteristic signals for aromatic protons (δ 7.6–8.8 ppm) and the methyl group (δ 2.5 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 176.06 ([M+H]) .
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IR: Stretching vibrations for nitro () and C-N () groups are observed .
Synthetic Methodologies
Direct Nitration of 3-Methylindole
A common route involves nitrating 3-methylindole using nitric acid in acetic anhydride. The reaction proceeds via electrophilic aromatic substitution, with regioselectivity governed by the methyl group’s directing effects .
Multistep Synthesis from Carboxylic Acid Derivatives
Ethyl 3-methyl-5-nitro-1H-indole-2-carboxylate (CAS 91559-45-4) is synthesized via alkylation of 3-methyl-5-nitro-1H-indole-2-carboxylic acid (CAS 446830-73-5) with ethyl iodide in DMF (86% yield) . This intermediate is hydrolyzed to the free acid or further functionalized (Table 1).
Physicochemical Properties
Solubility and Stability
3-Methyl-5-nitro-1H-indole is sparingly soluble in water but soluble in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 200°C, with no reported hygroscopicity .
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry data for adducts are critical for LC-MS workflows (Table 2) :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 177.066 | 132.0 |
| [M+Na] | 199.048 | 146.3 |
| [M-H] | 175.051 | 135.1 |
Pharmacological Applications
Antimicrobial Activity
7-(Benzyloxy)-3-methyl-5-nitro-1H-indole (CAS 127028-21-1), a derivative, exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The nitro group enhances membrane disruption via redox cycling .
Cytotoxicity Profiling
Thiosemicarbazone derivatives of 5-nitroindole-2,3-dione show selective toxicity against leukemia (CCRF-CEM) and renal (TK-10) cancer cell lines (GI < 10 µM) .
Analytical and Characterization Techniques
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation with .
Spectroscopic Validation
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X-ray Crystallography: Limited data due to crystallization challenges; computational modeling (DFT) confirms planar geometry .
| GHS Code | Hazard Statement | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation | Wear protective gloves/clothing |
| H319 | Causes serious eye irritation | Use eye protection |
| H335 | May cause respiratory irritation | Use in well-ventilated areas |
Environmental Impact
No ecotoxicity data are available; recommended disposal via incineration .
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